

Application of REGOPAR in Studying Drug-Induced Liver Injury

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Compound of Interest

Compound Name: **REGOPAR**

Cat. No.: **B1166337**

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. It encompasses a spectrum of clinical and pathological presentations, broadly categorized as intrinsic (predictable, dose-dependent) and idiosyncratic (unpredictable). The underlying mechanisms of DILI are complex, often involving the formation of reactive metabolites, oxidative stress, mitochondrial dysfunction, and the activation of inflammatory immune responses.

REGOPAR, a natural plant extract, has been historically investigated for its liver-protective properties in models of chronic liver damage.^{[1][2]} These application notes provide a comprehensive framework and detailed protocols for evaluating the potential therapeutic efficacy of **REGOPAR** or similar test compounds in preclinical models of DILI. The methodologies described herein are based on established and widely used models to ensure reproducibility and translational relevance.

In Vitro Evaluation of REGOPAR

Primary human hepatocytes (PHHs) are considered the gold standard for in vitro DILI studies due to their physiological relevance and metabolic competency.^{[3][4][5]} Three-dimensional (3D)

spheroid cultures of PHHs are particularly advantageous as they better mimic the *in vivo* liver microenvironment and are suitable for studying chronic DILI.[6]

Experimental Protocol: Assessing Cytoprotection in 2D and 3D Hepatocyte Cultures

This protocol details the steps to evaluate **REGOPAR**'s ability to protect human hepatocytes from a known hepatotoxin, such as acetaminophen (APAP).

Materials:

- Cryopreserved Primary Human Hepatocytes (PHHs)
- Hepatocyte culture medium (e.g., Williams' E Medium supplemented with growth factors)
- Collagen-coated 96-well plates
- Ultra-low attachment 96-well plates (for spheroid formation)
- **REGOPAR** (dissolved in a suitable vehicle, e.g., DMSO)
- Acetaminophen (APAP)
- Cell viability assay kit (e.g., CellTiter-Glo®)
- LDH cytotoxicity assay kit
- Reagents for measuring reactive oxygen species (ROS), e.g., DCFDA.

Procedure:

- Cell Plating (2D Culture):
 - Thaw cryopreserved PHHs according to the supplier's protocol.
 - Plate the hepatocytes on collagen-coated 96-well plates at a density of 0.5×10^5 cells/well.

- Allow cells to attach and form a monolayer for 24-48 hours.
- Spheroid Formation (3D Culture):
 - Plate PHHs in ultra-low attachment 96-well plates at a density of 1,500 cells/well.
 - Culture for 3-5 days to allow for self-assembly into spheroids.
- Treatment:
 - Prepare serial dilutions of **REGOPAR** in culture medium.
 - Pre-treat the hepatocyte cultures (both 2D and 3D) with different concentrations of **REGOPAR** for 2-4 hours. Include a vehicle control group.
 - Introduce the hepatotoxicant (e.g., 10 mM APAP) to the cultures, including a group without **REGOPAR** pre-treatment.
 - Co-incubate for 24 hours.
- Endpoint Analysis:
 - Cell Viability: Measure ATP content using a luminescent cell viability assay.
 - Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium.
 - Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA.

Data Presentation: In Vitro Hepatoprotection

Summarize the results in a table format for clear comparison.

Treatment Group	REGOPAR (µg/mL)	APAP (10 mM)	Cell Viability (% of Control)	LDH Leakage (% of Max)	ROS Production (Fold Change)
Vehicle Control	0	-	100 ± 5.2	5.1 ± 1.3	1.0 ± 0.1
APAP Only	0	+	45.3 ± 4.8	89.5 ± 6.7	4.2 ± 0.5
REGOPAR + APAP	10	+	62.1 ± 5.5	65.4 ± 5.1	2.9 ± 0.4
REGOPAR + APAP	50	+	78.9 ± 6.1	41.2 ± 4.3	1.8 ± 0.3
REGOPAR + APAP	100	+	85.4 ± 4.9	25.7 ± 3.9	1.3 ± 0.2
REGOPAR Only	100	-	98.7 ± 5.0	6.2 ± 1.5	1.1 ± 0.1

In Vivo Evaluation of REGOPAR

The acetaminophen (APAP)-induced liver injury model in mice is a highly reproducible and translationally relevant model for studying intrinsic DILI.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: Acetaminophen-Induced Liver Injury in Mice

Animals:

- Male C57BL/6 mice, 8-10 weeks old.

Materials:

- Acetaminophen (APAP), USP grade
- Sterile warm saline (0.9% NaCl)

- **REGOPAR** formulation for oral gavage or intraperitoneal (IP) injection
- N-acetylcysteine (NAC) as a positive control
- Anesthesia (e.g., isoflurane)
- Blood collection tubes (serum separator)
- Formalin (10%) and liquid nitrogen for tissue preservation

Procedure:

- Acclimatization: Acclimate mice for at least one week before the experiment.
- Fasting: Fast mice overnight (approximately 12-15 hours) before APAP administration to deplete glutathione stores, which sensitizes them to APAP toxicity.[\[7\]](#)
- Dosing:
 - Group 1 (Vehicle Control): Administer the vehicle for **REGOPAR** (e.g., corn oil) via oral gavage.
 - Group 2 (APAP Only): Administer vehicle, followed by a single IP injection of APAP (e.g., 300 mg/kg) dissolved in warm sterile saline.[\[7\]](#)
 - Group 3 (**REGOPAR** + APAP): Administer **REGOPAR** (e.g., 50, 100 mg/kg) via oral gavage 2 hours before APAP injection.
 - Group 4 (NAC + APAP): Administer the positive control, NAC (e.g., 300 mg/kg, IP), 1 hour after APAP injection.
- Sample Collection:
 - At 24 hours post-APAP injection, anesthetize the mice.
 - Collect blood via cardiac puncture for serum analysis.
 - Perfuse the liver with cold PBS.

- Excise the liver. Take one lobe for histopathology (fix in 10% formalin) and snap-freeze the remaining tissue in liquid nitrogen for biochemical analysis.

Data Analysis and Presentation

Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as primary indicators of hepatocellular injury.[9][10]

Protocol for ALT/AST Measurement:

- Allow clotted blood to stand at room temperature for 1-2 hours, then centrifuge at 2,000 x g for 15 minutes to separate serum.[11]
- Use a commercial ELISA kit or a clinical chemistry analyzer to determine ALT and AST concentrations according to the manufacturer's instructions.[10][11][12][13]

Treatment Group	Dose (mg/kg)	Serum ALT (U/L)	Serum AST (U/L)
Vehicle Control	-	40 ± 8	55 ± 12
APAP Only	300	8500 ± 1200	7200 ± 950
REGOPAR + APAP	50	5400 ± 850	4800 ± 700
REGOPAR + APAP	100	2100 ± 450	1800 ± 380
NAC + APAP	300	550 ± 150	620 ± 180

Evaluate liver sections for necrosis, inflammation, and other pathological changes.

Protocol for Histopathological Scoring:

- Fix liver tissue in 10% neutral buffered formalin for 24 hours.
- Process the tissue, embed in paraffin, and cut 5 µm sections.
- Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
- Score the extent of centrilobular necrosis on a scale of 0-5 (0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked, 5 = severe/extensive).[14]

Treatment Group	Necrosis Score (0-5)	Histological Observations
Vehicle Control	0.1 ± 0.1	Normal liver architecture.
APAP Only	4.5 ± 0.5	Extensive centrilobular necrosis, hemorrhage, inflammation.
REGOPAR + APAP (50 mg/kg)	3.2 ± 0.4	Moderate necrosis, reduced inflammatory infiltrate.
REGOPAR + APAP (100 mg/kg)	1.8 ± 0.3	Mild necrosis, preserved architecture.
NAC + APAP	0.5 ± 0.2	Minimal to no necrosis.

Quantify markers of oxidative stress and key inflammatory cytokines in liver homogenates.

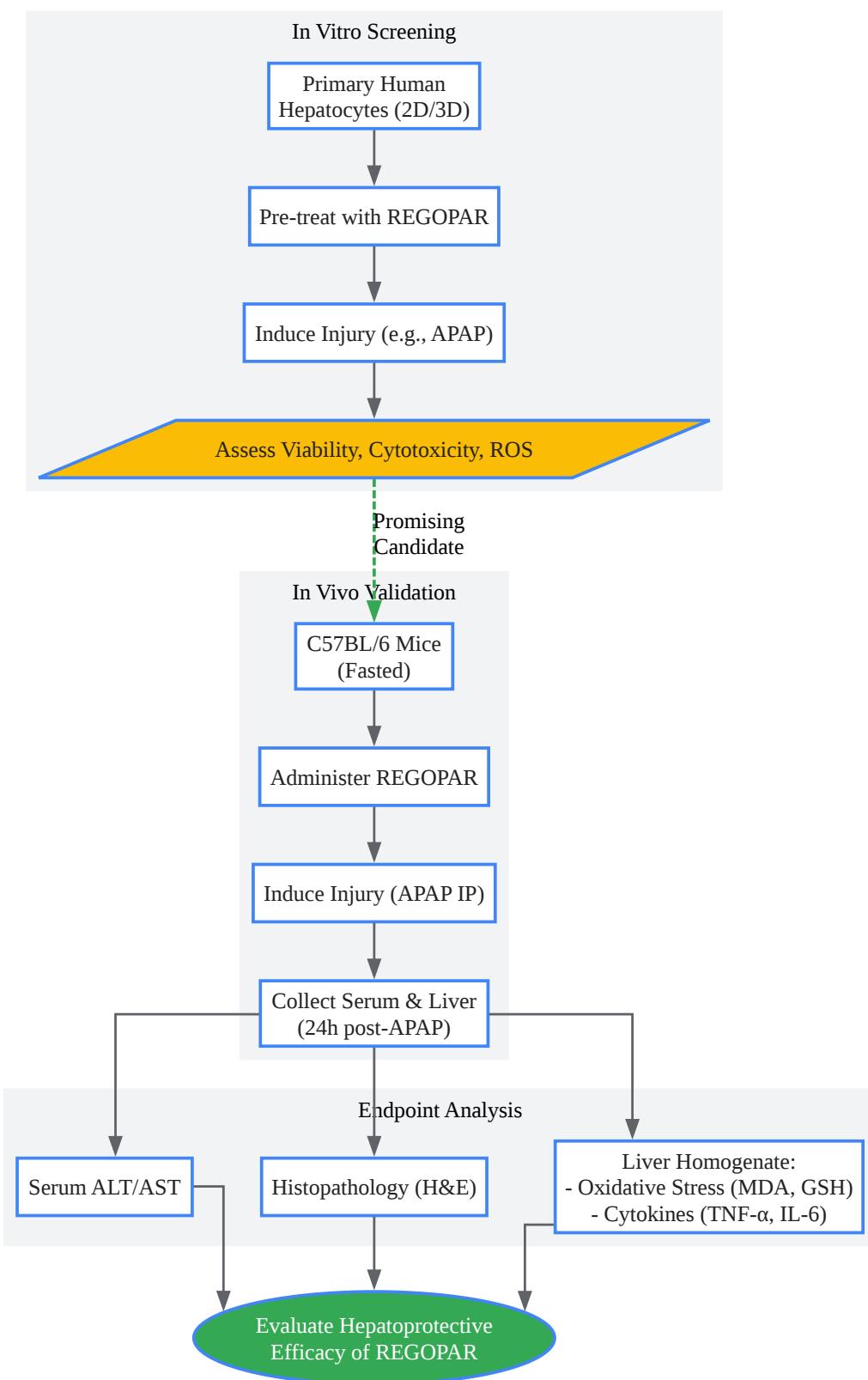
Protocol for Liver Homogenate Analysis:

- Homogenize snap-frozen liver tissue in appropriate lysis buffers.[15]
- Centrifuge to pellet debris and collect the supernatant.
- Oxidative Stress:
 - Measure Malondialdehyde (MDA) content using a TBARS assay as an indicator of lipid peroxidation.[16]
 - Measure reduced Glutathione (GSH) levels using a colorimetric assay kit.
 - Measure Superoxide Dismutase (SOD) activity.
- Inflammatory Cytokines:
 - Measure protein concentrations of TNF- α , IL-6, and IL-1 β using a multiplex bead-based immunoassay or individual ELISA kits.[17][18][19]

Treatment Group	MDA (nmol/mg protein)	GSH (µmol/mg protein)	TNF-α (pg/mg protein)	IL-6 (pg/mg protein)
Vehicle Control	1.2 ± 0.2	9.5 ± 1.1	50 ± 10	35 ± 8
APAP Only	5.8 ± 0.7	2.1 ± 0.4	450 ± 65	380 ± 50
REGOPAR + APAP (100 mg/kg)	2.5 ± 0.4	6.8 ± 0.9	180 ± 30	150 ± 25
NAC + APAP	1.5 ± 0.3	8.9 ± 1.2	80 ± 15	60 ± 12

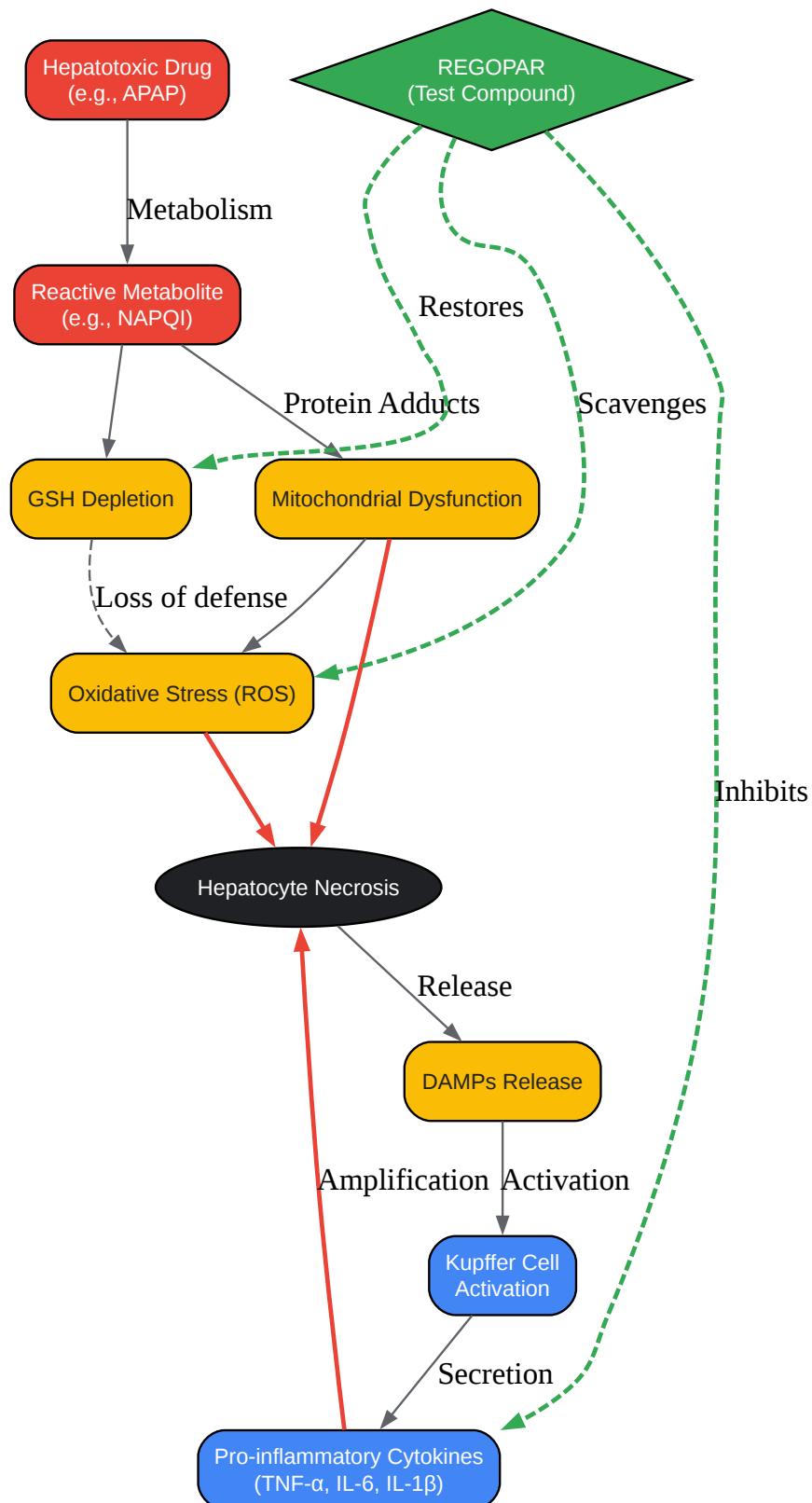
Visualizations: Workflows and Signaling Pathways

Experimental Workflow

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Caption: Workflow for evaluating the hepatoprotective effects of **REGOPAR**.

Signaling Pathway in DILI



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Caption: Key signaling events in DILI and potential targets for **REGOPAR**.

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